molecular formula C19H13BrO2 B8316754 5-Bromo-2,2-diphenyl-1,3-benzodioxol

5-Bromo-2,2-diphenyl-1,3-benzodioxol

Cat. No. B8316754
M. Wt: 353.2 g/mol
InChI Key: DZPGCBNJLAKMQJ-UHFFFAOYSA-N
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Patent
US05138066

Procedure details

18.75 g of N-bromosuccinimide are added to a solution of 27.4 g of 2,2-diphenyl-1,3-benzodioxol in 80 ml of chloroform and the mixture was boiled at reflux for 20 hours. The reaction mixture was cooled and the separated succinimide was filtered off. The filtrate was washed with water, dried over sodium sulphate and the solvent was removed in a vacuum. By crystallization of the residue from ethanol, there was obtained 5-bromo-2,2-diphenyl-1,3-benzodioxol as white crystals of melting point 88°-89° C.
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]1([C:15]2([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[O:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)(Cl)Cl>[Br:1][C:22]1[CH:21]=[CH:20][C:18]2[O:19][C:15]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[O:16][C:17]=2[CH:23]=1

Inputs

Step One
Name
Quantity
18.75 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
27.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OC2=C(O1)C=CC=C2)C2=CC=CC=C2
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the separated succinimide was filtered off
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a vacuum
CUSTOM
Type
CUSTOM
Details
By crystallization of the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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